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Compound of Interest

Compound Name: Pinofuranoxin A

Cat. No.: B12417595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pinofuranoxin A is a novel trisubstituted furanone, isolated from the invasive pathogen

Diplodia sapinea, a fungus responsible for severe diseases in conifers.[1][2][3] As a bioactive

secondary metabolite, Pinofuranoxin A has demonstrated notable biological activities,

including the complete inhibition of growth of Athelia rolfsii and Phytophthora cambivora.[1][4]

The unique chemical structure of Pinofuranoxin A, featuring a γ-lactone core with a

substituted oxirane ring, makes it a molecule of interest for further investigation in drug

discovery and as a potential agrochemical fungicide.

The structural elucidation of Pinofuranoxin A was primarily achieved through Nuclear

Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass

Spectrometry (HRESIMS). This application note provides the detailed 1H and 13C NMR

spectral data of Pinofuranoxin A, along with the protocols for data acquisition, to serve as a

reference for researchers engaged in natural product chemistry, mycotoxin analysis, and the

development of new therapeutic or agricultural agents.

Chemical Structure
Pinofuranoxin A is chemically formulated as 4-hydroxy-5-methyl-3-((3-methyloxiran-2-

yl)methylene)dihydrofuran-2(3H)-one.
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1H and 13C NMR Spectral Data
The 1H and 13C NMR spectral data for Pinofuranoxin A are summarized in the tables below.

This data is crucial for the identification and structural verification of the compound.

Table 1: 1H NMR Spectral Data of Pinofuranoxin A
(CD3OD, 500 MHz)

Position δH (ppm) Multiplicity J (Hz)

4 4.68 br s

5 4.44 q 6.5

6 6.89 dd 2.1, 1.3

7 3.52 m

8 3.09 dq 2.1, 5.4

9-CH3 1.37 d 5.4

10-CH3 1.42 d 6.5

Table 2: 13C NMR Spectral Data of Pinofuranoxin A
(CD3OD, 125 MHz)
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Position δC (ppm) DEPT

2 169.0 C

3 127.9 C

4 72.5 CH

5 81.4 CH

6 148.0 CH

7 62.1 CH

8 57.0 CH

9-CH3 17.0 CH3

10-CH3 18.9 CH3

Experimental Protocols
The following protocols outline the general procedures for acquiring 1H and 13C NMR spectra

of furanone compounds like Pinofuranoxin A.

Sample Preparation
Sample Weighing: Accurately weigh approximately 1-5 mg of purified Pinofuranoxin A.

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated

solvent (e.g., methanol-d4 (CD3OD), chloroform-d (CDCl3)). The choice of solvent should be

based on sample solubility and the absence of solvent signals that may overlap with analyte

signals.

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition
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Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for

optimal signal resolution and sensitivity.

1H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

Acquisition Parameters:

Spectral Width: ~12-16 ppm

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay (d1): 1-2 seconds

Acquisition Time: 2-4 seconds

Referencing: The 1H spectrum is referenced to the residual solvent peak (e.g., CD3OD at

3.31 ppm).

13C NMR Spectroscopy:

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain a

spectrum with singlets for each carbon.

Acquisition Parameters:

Spectral Width: ~200-240 ppm

Number of Scans: 1024-4096 (or more, as 13C has low natural abundance)

Relaxation Delay (d1): 2 seconds

Acquisition Time: 1-2 seconds

Referencing: The 13C spectrum is referenced to the solvent peak (e.g., CD3OD at 49.0

ppm).

2D NMR Experiments (for structural elucidation):
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COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-

carbon correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

proton-carbon correlations.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative

stereochemistry through space correlations.

Data Analysis Workflow
The following diagram illustrates the general workflow from sample isolation to final structure

elucidation using NMR spectroscopy.
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Caption: Workflow for NMR-based structural elucidation of Pinofuranoxin A.

Conclusion
The provided 1H and 13C NMR data, along with the outlined protocols, offer a foundational

resource for the identification and characterization of Pinofuranoxin A. This information is

valuable for chemists and biologists working on the synthesis, biosynthesis, and biological

evaluation of this and related natural products. The detailed spectral information will aid in
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quality control, dereplication efforts, and further studies aimed at understanding the structure-

activity relationships of this potent fungal metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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